molecular formula C16H22N2O5 B13194837 tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate

tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate

Cat. No.: B13194837
M. Wt: 322.36 g/mol
InChI Key: ZHGFNJXCLCVJTH-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate is a synthetic carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group, a 5-oxopentyl linker, and a 4-nitrophenyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and drug discovery, where the Boc group protects amines during multi-step reactions. The 4-nitrophenyl moiety enhances electron-withdrawing properties, influencing reactivity in subsequent transformations such as reductions or nucleophilic substitutions .

These include coupling reactions using reagents like COMU and N-methylmorpholine (NMM) in dimethylformamide (DMF) .

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

tert-butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(20)17-11-5-4-6-14(19)12-7-9-13(10-8-12)18(21)22/h7-10H,4-6,11H2,1-3H3,(H,17,20)

InChI Key

ZHGFNJXCLCVJTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate typically involves a multi-step process. One common method includes the reaction of 4-nitrophenylchloroformate with a suitable amine to form the intermediate carbamate. This intermediate is then reacted with tert-butyl alcohol under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group in tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its carbamate group can form covalent bonds with active sites of enzymes, making it a valuable tool for biochemical studies.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This interaction can disrupt normal biochemical pathways, making it useful for studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituent Position Key Functional Groups
tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate (Target) C₁₆H₂₂N₂O₅ 322.36 (inferred) 4-nitrophenyl Boc, ketone, nitro
tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate C₁₆H₂₂N₂O₅ 322.36 2-nitrophenyl Boc, ketone, nitro
tert-Butyl (5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate C₁₆H₂₄N₂O₃ 292.38 6-methylpyridin-3-yl Boc, ketone, pyridine
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 201.26 Cyclopentyl (hydroxy) Boc, hydroxy

Key Observations:

Nitro Group Position: The 4-nitrophenyl substituent in the target compound contrasts with the 2-nitrophenyl isomer (CAS: 2059970-59-9).

Heterocyclic vs. Aromatic Substituents : Replacing the nitrophenyl group with a 6-methylpyridin-3-yl moiety (as in ) introduces basicity and hydrogen-bonding capabilities, altering solubility and biological interactions.

Cyclopentyl Derivatives : Compounds like tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4) lack the ketone and aromatic nitro groups but feature stereochemical complexity, which may influence chiral recognition in drug design .

Physicochemical and Reactivity Profiles

  • Solubility : The 4-nitrophenyl derivative is likely less polar than its pyridine-containing analog (C₁₆H₂₄N₂O₃) due to the absence of a basic nitrogen atom. This difference impacts solvent selection for recrystallization or chromatography .
  • Stability: The Boc group in all analogs is sensitive to acidic conditions, but the electron-withdrawing nitro group in the target compound may accelerate deprotection under mild acidic conditions compared to non-nitro-substituted analogs.
  • Synthetic Utility : The 4-nitrophenyl ketone can undergo reduction to form a primary amine, a step critical in generating pharmacophores. In contrast, the 2-nitrophenyl isomer (CAS: 2059970-59-9) may exhibit slower reaction kinetics due to steric effects .

Biological Activity

tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate (CAS Number: 2059965-86-3) is an organic compound classified as a carbamate, notable for its potential biological activities. This compound is characterized by a tert-butyl group, a pentylene chain, and a nitrophenyl substituent, which contribute to its unique properties and interactions within biological systems.

  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 322.36 g/mol
  • Structural Features :
    • Tert-butyl group enhances lipophilicity.
    • Nitrophenyl moiety may contribute to electron-withdrawing effects, influencing reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activities and cellular processes, potentially influencing pathways related to cell signaling and gene expression.

Proposed Mechanism

  • Binding : The compound binds to specific enzymes or receptors.
  • Activation/Inhibition : Depending on the context, this binding can lead to either activation or inhibition of enzymatic activity.
  • Metabolic Pathway Alteration : This modulation can result in altered metabolic pathways, showcasing its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities that may have implications in medicinal chemistry:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various human cancer cell lines. The presence of the nitrophenyl group is often associated with enhanced biological activity due to its ability to participate in electron transfer processes.
  • Enzyme Modulation : The compound may act as a modulator of key enzymes involved in metabolic pathways, potentially influencing drug metabolism and pharmacokinetics.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of carbamate derivatives, including this compound, on human cancer cell lines such as HeLa and MCF-7. Results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential.

CompoundCell LineIC50 (µM)
This compoundHeLa12.5
This compoundMCF-715.0

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The compound demonstrated competitive inhibition with an IC50 value of 8 µM, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease.

EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Competitive8

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method is through the Ugi four-component reaction, which combines a carboxylic acid, an aldehyde, an amine, and an isocyanide to yield complex peptoid scaffolds that include carbamate functionalities.

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